An In-depth Technical Guide to Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate: Physicochemical Properties and Synthetic Protocol
An In-depth Technical Guide to Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate: Physicochemical Properties and Synthetic Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds that are ubiquitous in nature and have garnered significant attention in medicinal chemistry.[1] The fusion of a benzene ring with a furan ring creates a privileged scaffold that is present in numerous natural products and synthetic compounds with a wide array of biological activities.[2] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making benzofurans a fertile ground for the discovery and development of new therapeutic agents.[3] The specific substitution pattern on the benzofuran core plays a crucial role in modulating the pharmacological profile of these molecules. The title compound, Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate, incorporates several key structural features: a bulky tert-butyl group at the 2-position, a hydroxyl group at the 5-position, and an ethyl carboxylate at the 3-position. These substituents are expected to influence the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for the synthesis and purification, and a discussion of the potential applications of this specific benzofuran derivative in drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physicochemical properties is fundamental for its application in drug discovery and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical and Spectroscopic Data for Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate
| Property | Value | Source |
| IUPAC Name | Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate | N/A |
| CAS Number | 384359-45-9 | [4][5] |
| Molecular Formula | C₁₅H₁₈O₄ | [6] |
| Molecular Weight | 262.30 g/mol | [5] |
| Melting Point | 98-100 °C | Hypothetical data based on similar compounds |
| Appearance | White to off-white solid | Hypothetical data |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Insoluble in water. | Hypothetical data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.33 (d, J = 2.8 Hz, 1H), 7.21 (d, J = 8.8 Hz, 1H), 6.88 (dd, J = 8.8, 2.8 Hz, 1H), 4.85 (s, 1H, -OH), 4.38 (q, J = 7.1 Hz, 2H), 1.48 (s, 9H), 1.41 (t, J = 7.1 Hz, 3H) | Hypothetical data based on spectral trends of similar benzofurans |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 165.5, 163.8, 150.2, 148.9, 131.5, 115.8, 112.3, 111.9, 106.9, 60.7, 33.1, 30.2 (3C), 14.4 | Hypothetical data based on spectral trends of similar benzofurans |
| IR (KBr, cm⁻¹) | 3350 (O-H stretch), 2965 (C-H stretch), 1680 (C=O stretch, ester), 1620, 1580 (C=C stretch, aromatic), 1250 (C-O stretch) | Hypothetical data based on characteristic functional group frequencies |
| Mass Spectrum (m/z) | [M]+ calculated for C₁₅H₁₈O₄: 262.1205; found: 262.1208 | Hypothetical data |
Experimental Protocols
The synthesis of substituted benzofurans can be achieved through various synthetic routes. The following protocol is a plausible method for the preparation of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate, based on established benzofuran synthesis methodologies.
Synthesis of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate
The synthesis of the title compound can be envisioned through a multi-step process, commencing with the protection of a dihydroxybenzene derivative, followed by a key cyclization step to form the benzofuran core, and concluding with deprotection.
Caption: Proposed synthetic pathway for Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 1,4-benzoquinone (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask, add ethyl 3,3-dimethyl-2-oxobutanoate (1.1 eq).
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Initiation: Cool the mixture in an ice bath and add a catalytic amount of a base, such as sodium ethoxide or piperidine, dropwise with stirring. The choice of base is critical to promote the initial Michael addition without leading to unwanted side reactions.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting materials.
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Work-up: Upon completion, the reaction mixture is quenched with a dilute acid, such as 1 M HCl, to neutralize the base. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. This purification step is crucial to isolate the desired product from any unreacted starting materials and byproducts. The fractions containing the pure product are combined and the solvent is evaporated to yield Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate as a solid.
Purification Workflow
Caption: General workflow for the purification of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate.
Potential Applications in Drug Discovery
The benzofuran scaffold is a well-established pharmacophore in medicinal chemistry.[7] The presence of the hydroxyl group on the benzene ring of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate provides a handle for potential hydrogen bonding interactions with biological targets. Furthermore, this hydroxyl group can serve as a synthetic handle for further derivatization to explore structure-activity relationships (SAR).
The bulky tert-butyl group at the 2-position can provide steric hindrance, which may influence the molecule's metabolic stability and selectivity for specific protein targets. The ethyl carboxylate at the 3-position is an ester, which can act as a prodrug moiety, potentially being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.
Given the diverse biological activities reported for other substituted benzofurans, this compound could be a valuable starting point for the development of novel therapeutics in areas such as:
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Anticancer Agents: Many benzofuran derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[2][8]
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Antimicrobial Agents: The benzofuran nucleus is found in compounds with significant antibacterial and antifungal properties.
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Anti-inflammatory Agents: Some benzofurans have shown potential as anti-inflammatory agents by inhibiting pro-inflammatory enzymes and cytokines.
Further biological evaluation of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate and its derivatives is warranted to fully elucidate its therapeutic potential.
Conclusion
Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is a substituted benzofuran with potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a detailed, plausible synthetic protocol, and a discussion of its potential applications. The provided experimental details offer a solid foundation for researchers to synthesize and further explore the biological activities of this promising molecule and its analogues, contributing to the ongoing development of novel benzofuran-based therapeutics.
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. Novel benzofuran–chromone and –coumarin derivatives: synthesis and biological activity in K562 human leukemia cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. actascientific.com [actascientific.com]
- 4. nextsds.com [nextsds.com]
- 5. 384359-45-9|Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ag.kagawa-u.ac.jp [ag.kagawa-u.ac.jp]
